5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

Medicinal chemistry Chemical biology Structure–activity relationship

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (CAS 1172349-47-1, molecular formula C21H14N2O5, MW 374.3 g/mol) is a synthetic isoindole-1,3-dione (phthalimide) derivative bearing a 5-(4-aminophenoxy) substituent on the isoindole core and an N-(1,3-benzodioxol-5-yl) group at the imide nitrogen. Its computed physicochemical descriptors include XLogP3-AA of 3.1, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C21H14N2O5
Molecular Weight 374.3 g/mol
CAS No. 1172349-47-1
Cat. No. B1386905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione
CAS1172349-47-1
Molecular FormulaC21H14N2O5
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N
InChIInChI=1S/C21H14N2O5/c22-12-1-4-14(5-2-12)28-15-6-7-16-17(10-15)21(25)23(20(16)24)13-3-8-18-19(9-13)27-11-26-18/h1-10H,11,22H2
InChIKeyDCXSXEWRXWWETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (CAS 1172349-47-1): Structural and Procurement Baseline


5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (CAS 1172349-47-1, molecular formula C21H14N2O5, MW 374.3 g/mol) is a synthetic isoindole-1,3-dione (phthalimide) derivative bearing a 5-(4-aminophenoxy) substituent on the isoindole core and an N-(1,3-benzodioxol-5-yl) group at the imide nitrogen [1]. Its computed physicochemical descriptors include XLogP3-AA of 3.1, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Predicted bulk properties include a boiling point of 635.7±65.0 °C, density of 1.492±0.06 g/cm³, and a pKa of 4.55±0.10 for the aniline nitrogen . The compound is commercially available as a research reagent at ≥95% purity from multiple suppliers and is classified as non-hazardous for transport under DOT/IATA regulations .

Why Closely Related Isoindole-1,3-dione Analogs Cannot Substitute for CAS 1172349-47-1


Within the isoindole-1,3-dione chemical space, subtle structural variations produce substantial differences in physicochemical and pharmacological profiles. The target compound's unique combination of a free primary aniline on the 5-phenoxy arm and a directly N-aryl-attached benzodioxole moiety distinguishes it from both the simpler 5-(4-aminophenoxy)isoindoline-1,3-dione scaffold (CAS 284462-39-1, which lacks the benzodioxole N-substituent entirely, MW 254.24 vs. 374.3) and the methylene-linked analog 2-(1,3-benzodioxol-5-ylmethyl)isoindole-1,3-dione (which lacks the aminophenoxy group and uses a flexible linker) [1][2]. The computed XLogP3 of 3.1 for the target compound places it in a significantly higher lipophilicity bracket than clinically utilized phthalimides such as thalidomide (XLogP ~0.3–0.9) or lenalidomide (XLogP ~−0.5), with direct implications for membrane permeability, protein binding, and assay buffer solubility [1][3]. Furthermore, the compound has been erroneously conflated with the sulfonamide tubulin inhibitor ABT-751 (CAS 141430-65-1, C18H20N4O4S) on certain vendor platforms; procurement based on this misidentification would result in acquisition of a structurally and mechanistically unrelated molecule [4]. These differences mean that substitution with a 'close analog' is not scientifically defensible without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for CAS 1172349-47-1 vs. Closest Structural Analogs


Structural Differentiation: Simultaneous 5-(4-Aminophenoxy) and N-(1,3-Benzodioxol-5-yl) Substitution Is Not Replicated in Any Single Analog

The target compound (CAS 1172349-47-1) is the only commercially indexed isoindole-1,3-dione derivative that simultaneously carries a 5-(4-aminophenoxy) substituent on the benzo ring and an N-(1,3-benzodioxol-5-yl) group directly attached to the imide nitrogen. The closest commercially available comparator, 5-(4-aminophenoxy)isoindoline-1,3-dione (CAS 284462-39-1), lacks any N-substituent (the imide nitrogen remains protonated) and has a 32% lower molecular weight (254.24 vs. 374.3 g/mol) [1]. The benzodioxole-containing analog 2-(1,3-benzodioxol-5-ylmethyl)isoindole-1,3-dione (CHEBI:108927) employs a methylene linker rather than direct N-aryl attachment and lacks the 5-(4-aminophenoxy) group entirely (MW 281.26 vs. 374.3) [2]. Another N-aryl analog, 5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione (MW 330.34), replaces the benzodioxole with a simple phenyl ring, eliminating the methylenedioxy oxygen atoms that serve as hydrogen bond acceptors . No single comparator compound recapitulates both the free primary amine handle and the rigid, directly N-aryl-attached benzodioxole pharmacophore.

Medicinal chemistry Chemical biology Structure–activity relationship

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and pKa Distinguish Target from Clinically Relevant Phthalimides

The target compound exhibits a computed XLogP3-AA of 3.1, placing it approximately 2–3.6 log units more lipophilic than the clinically established phthalimide drugs thalidomide (XLogP ~0.3–0.92) [1] and lenalidomide (XLogP ~−0.5) [2], and approximately 3.7 log units above pomalidomide (XLogP ~−0.56) [3]. The predicted pKa of the aniline nitrogen is 4.55±0.10 , indicating that at physiological pH (7.4) the compound exists predominantly in the neutral, uncharged form of the amine, unlike the protonated state that would prevail for aliphatic amine-containing phthalimide analogs. This combination of higher lipophilicity and neutral amine at physiological pH predicts substantially different membrane partitioning behavior: the target compound is expected to partition more extensively into lipid bilayers than any of the immunomodulatory imide drug (IMiD) comparators, which have XLogP values below 1.0 [1][2][3].

ADME prediction Drug-likeness Physicochemical profiling

Identity Verification: Critical Distinction from ABT-751 (CAS 141430-65-1) to Prevent Procurement Error

Several vendor platforms have erroneously listed CAS 1172349-47-1 as synonymous with ABT-751 (E7010). These are structurally and mechanistically distinct compounds: the target compound has the molecular formula C21H14N2O5 (MW 374.3) and is an isoindole-1,3-dione (phthalimide) derivative [1], whereas ABT-751 has the formula C18H20N4O4S (MW 388.44) and is a benzenesulfonamide that binds to the colchicine site of β-tubulin [2]. ABT-751 has demonstrated IC50 values of 0.6–2.6 μM in neuroblastoma cell lines and 0.7–4.6 μM in other solid tumor lines, with an in vitro tubulin polymerization IC50 of 4.4±0.1 μM [3][4]. No peer-reviewed tubulin polymerization or cytotoxicity data exist for CAS 1172349-47-1. The CAS registry numbers are distinct (1172349-47-1 vs. 141430-65-1), and the InChI Keys (DCXSXEWRXWWETC-UHFFFAOYSA-N vs. URCVCIZFVQDVPM-UHFFFAOYSA-N) are entirely different [1][5]. Procuring CAS 1172349-47-1 under the assumption that it is ABT-751 would introduce an uncharacterized phthalimide into experiments designed for a sulfonamide tubulin inhibitor.

Chemical identity Vendor qualification Procurement quality control

Computational Target Prediction: Database Mapping Suggests Divergent Polypharmacology from IMiD-Class Phthalimides

The MolBiC database (IDRBLab) maps CAS 1172349-47-1 to NADPH oxidase 4 (NOX4, UniProt Q9NPH5) as a potential protein target, with a bioactivity annotation suggesting interaction at concentrations ≤10 μM [1]. In contrast, the IMiD phthalimides thalidomide, lenalidomide, and pomalidomide are established to function through cereblon (CRBN) E3 ubiquitin ligase recruitment rather than NOX family modulation—thalidomide and lenalidomide do not appear in NOX4-targeted bioactivity databases [2][3]. This computational target mapping, while requiring experimental validation, suggests that the target compound may engage a distinct biological target space compared with the cereblon-dependent IMiD chemotype, consistent with the structural divergence at both the N-substituent and the 5-position of the isoindole core. Caution is warranted: this is a database prediction and not a direct experimental measurement; the bioactivity value is categorized as imprecise in the source database [1].

Target prediction Computational pharmacology NADPH oxidase

Commercial Availability and Quality Specifications: Documented Purity Grade and Non-Hazardous Classification Support Straightforward Procurement

CAS 1172349-47-1 is commercially stocked at ≥95% purity from multiple suppliers including AKSci (Cat. 2301DF) , Fujifilm Wako Pure Chemical (sourced from Matrix Scientific) , and others (chemsrc, chemicalbook). The compound is designated for research and development use only and is classified as non-hazardous for transport under DOT/IATA regulations, with recommended long-term storage at cool, dry, room-temperature conditions . This contrasts with several comparator isoindole-1,3-dione derivatives: lenalidomide and pomalidomide are scheduled as prescription pharmaceuticals with controlled distribution, and thalidomide is subject to mandatory pregnancy prevention programs and restricted distribution channels due to teratogenicity [1]. The target compound's non-hazardous classification and absence from controlled substance schedules mean it can be procured without regulatory permits, DEA licensing, or special handling certifications that apply to the IMiD class. No published pharmacokinetic or toxicity data currently exist for this compound , and standard laboratory safety precautions for research chemicals apply.

Chemical procurement Quality specification Supply chain logistics

Recommended Application Scenarios for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (CAS 1172349-47-1)


Chemical Probe Development: Exploiting the Free Primary Amine for Bioconjugation and Target Deconvolution

The presence of a single, sterically accessible primary aromatic amine (pKa 4.55) enables site-specific bioconjugation chemistry—including NHS-ester coupling, isothiocyanate derivatization, or diazonium salt formation—that is not possible with the N-unsubstituted analog CAS 284462-39-1 (which also carries an amine but lacks the benzodioxole pharmacophore) [1]. This creates a route to affinity probes, fluorescent tracers, or biotinylated derivatives for target identification studies. The higher computed lipophilicity (XLogP3 3.1 vs. <1.0 for IMiD chemotypes) [2] suggests that linker design should incorporate hydrophilic spacer elements to maintain aqueous solubility of the conjugate.

SAR Library Synthesis: Benzodioxole-Containing Phthalimide as a Privileged Scaffold for Anticancer Lead Optimization

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a recognized pharmacophore in several clinical anticancer agents including etoposide and teniposide (topoisomerase II inhibitors) [1]. The target compound provides this pharmacophore in a rigid, directly N-aryl-attached orientation on the phthalimide core, distinguishing it from methylene-linked analogs such as 2-(1,3-benzodioxol-5-ylmethyl)isoindole-1,3-dione (CHEBI:108927) [2]. The 5-(4-aminophenoxy) arm offers a vector for further diversification, making this compound a versatile starting material for parallel synthesis of focused libraries exploring the benzodioxole-phthalimide chemical space.

NOX4-Focused Oxidative Stress Research: Testing a Computational Target Hypothesis

The computational mapping of this compound to NADPH oxidase 4 (NOX4) in the MolBiC database [1] provides a specific, testable hypothesis for researchers studying reactive oxygen species (ROS) signaling in fibrosis, cardiovascular disease, or cancer. Unlike the cereblon-targeting IMiD drugs that dominate the phthalimide chemical space, this compound's predicted NOX4 interaction suggests a distinct pharmacology. Researchers should approach this as a starting point for biochemical validation (e.g., NOX4 enzyme activity assays, cellular ROS measurement in NOX4-overexpressing systems) rather than an established mechanism.

Negative Control or Orthogonal Chemotype in Tubulin/Taxane Research Programs

Given the documented vendor conflation of this compound with the tubulin inhibitor ABT-751 [1], and the absence of any peer-reviewed tubulin polymerization data for CAS 1172349-47-1, this compound may serve as a structurally distinct negative control or orthogonal chemotype in microtubule-focused screening campaigns. Its isoindole-1,3-dione core distinguishes it from both the sulfonamide chemotype of ABT-751 and the macrocyclic lactone structure of taxanes. Any experimental use for this purpose must be accompanied by confirmatory tubulin polymerization and cytotoxicity profiling in the specific cellular context under investigation.

Quote Request

Request a Quote for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.